Indenolol

Description

Properties

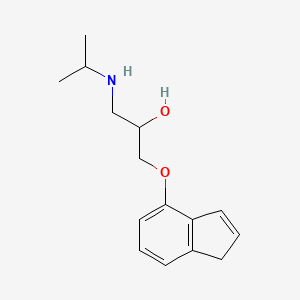

IUPAC Name |

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGBPFMOOXKQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride) | |

| Record name | Indenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70866817 | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106656-86-4, 60607-68-3 | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106656-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

147-148 | |

| Details | U.S. Patent 4,045,482. | |

| Record name | Indenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indenolol on Beta-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Indenolol and Beta-1 Adrenergic Receptors

This compound is a beta-blocker used in the management of hypertension.[1] Unlike many other beta-blockers, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate beta-adrenergic receptors in addition to blocking the binding of potent endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862).[2] This partial agonist activity contributes to its vasodilatory effects.[2]

The primary target of this compound in the heart is the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue.[3] Activation of β1-AR by catecholamines initiates a signaling cascade that increases heart rate, contractility, and conduction velocity.[3] By acting as an antagonist at these receptors, this compound mitigates the effects of sympathetic stimulation on the heart.

Molecular Mechanism of Action

This compound's interaction with the β1-receptor is multifaceted, involving both competitive antagonism and partial agonism.

Competitive Antagonism

As a competitive antagonist, this compound binds to the β1-adrenergic receptor at the same site as endogenous catecholamines. This binding is reversible and concentration-dependent. By occupying the receptor's binding pocket, this compound prevents epinephrine and norepinephrine from binding and activating the receptor. This blockade of catecholamine action leads to a reduction in the downstream signaling cascade, resulting in decreased heart rate and myocardial contractility, which are key mechanisms in its antihypertensive effect.[4]

Partial Agonism (Intrinsic Sympathomimetic Activity)

The intrinsic sympathomimetic activity of this compound means that upon binding to the β1-receptor, it can induce a conformational change that leads to a partial activation of the receptor, albeit to a much lesser extent than full agonists like isoproterenol.[5] This partial activation is responsible for the vasodilatory effects observed with this compound, as it can stimulate β-adrenoceptors in the vasculature.[2] The clinical significance of ISA is that it may lead to less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers lacking this property.[5][6]

Signaling Pathways

The interaction of this compound with the β1-adrenergic receptor modulates the canonical Gs-protein signaling pathway.

Antagonism of the Gs-Adenylyl Cyclase-cAMP Pathway

The primary signaling pathway of the β1-adrenergic receptor involves its coupling to a stimulatory G-protein (Gs).[3] Activation of the receptor by an agonist triggers the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][7] cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit the physiological response.

This compound, through its antagonist action, blocks the initiation of this cascade by preventing agonist binding.

Partial Agonist Effect on the Gs Pathway

Due to its intrinsic sympathomimetic activity, this compound can partially activate the Gs protein, leading to a submaximal stimulation of adenylyl cyclase and a modest increase in cAMP levels compared to baseline, but significantly less than that produced by a full agonist.

A diagram illustrating the β1-adrenergic receptor signaling pathway and the dual action of this compound is provided below.

Caption: Beta-1 adrenergic receptor signaling and this compound's dual mechanism.

Quantitative Data

Table 1: Beta-1 Adrenergic Receptor Binding Affinities (Ki) of Selected Beta-Blockers

| Compound | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue |

| Atenolol | Human β1-AR | 1000 | [3H]-DHA | CHO cells |

| Metoprolol | Human β1-AR | 200 | [3H]-DHA | CHO cells |

| Bisoprolol | Human β1-AR | 10 | [3H]-DHA | CHO cells |

| Propranolol | Human β1-AR | 1.1 | [3H]-DHA | CHO cells |

| Pindolol | Human β1-AR | 0.4 | [3H]-CGP 12177 | CHO cells |

Data compiled from various sources for comparative purposes.

Table 2: Functional Potency (IC50/EC50) of Selected Beta-Blockers at the Beta-1 Adrenergic Receptor

| Compound | Assay Type | Parameter | Value (nM) | Agonist | Cell Line/Tissue |

| Atenolol | Adenylyl Cyclase | IC50 | 460 | Isoproterenol | Rat heart membranes |

| Metoprolol | Adenylyl Cyclase | IC50 | 120 | Isoproterenol | Rat heart membranes |

| Pindolol | Adenylyl Cyclase | EC50 | 5 | - | Turkey erythrocytes |

Data compiled from various sources for comparative purposes. EC50 for Pindolol reflects its partial agonist activity.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the interaction of compounds like this compound with the β1-adrenergic receptor.

Radioligand Binding Assay for Beta-1 Adrenergic Receptor

This assay determines the binding affinity (Ki) of a test compound.

Objective: To measure the displacement of a specific radioligand from the β1-adrenergic receptor by the test compound.

Materials:

-

Cell membranes expressing human β1-adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP)).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of Propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue and isolate the membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

A workflow diagram for this experimental protocol is provided below.

Caption: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the functional effect of a compound on the β1-receptor signaling pathway.

Objective: To determine the ability of the test compound to inhibit agonist-stimulated adenylyl cyclase activity (antagonism) or to stimulate it directly (agonism).

Materials:

-

Cell membranes expressing β1-adrenergic receptors.

-

Test compound (this compound).

-

Full agonist (e.g., Isoproterenol).

-

ATP (substrate for adenylyl cyclase).

-

[α-32P]ATP (radiolabeled substrate).

-

Assay buffer with cofactors (e.g., MgCl2, GTP).

-

Reaction termination solution (e.g., containing EDTA and unlabeled cAMP).

-

Chromatography columns (e.g., Dowex and Alumina) to separate [32P]cAMP.

Procedure:

-

Assay Setup: In reaction tubes, combine cell membranes, the test compound at various concentrations, and a fixed concentration of a full agonist (for antagonist testing) or buffer (for agonist testing).

-

Initiate Reaction: Add ATP and [α-32P]ATP to start the adenylyl cyclase reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

cAMP Separation: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography.

-

Detection: Measure the radioactivity of the eluted [32P]cAMP.

-

Data Analysis: For antagonism, calculate the IC50 value. For partial agonism, determine the EC50 value and the maximal response relative to the full agonist.

A workflow diagram for this experimental protocol is provided below.

Caption: Experimental workflow for an adenylyl cyclase functional assay.

Conclusion

This compound exhibits a dual mechanism of action at the β1-adrenergic receptor, acting as both a competitive antagonist and a partial agonist. Its antagonist properties are central to its therapeutic effects in hypertension by blocking the cardiac effects of catecholamines. Concurrently, its intrinsic sympathomimetic activity contributes to vasodilation, potentially mitigating some of the adverse effects associated with non-ISA beta-blockers. A comprehensive understanding of this dual mechanism is crucial for the rational design and development of future cardiovascular therapeutics. Further research is warranted to elucidate the precise quantitative pharmacological parameters of this compound at the β1-receptor to refine its clinical application and guide the development of novel beta-blockers with tailored pharmacological profiles.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, a beta-blocker with partial agonism at vascular beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dose-response studies of this compound, a beta adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Indenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol hydrochloride is a non-selective β-adrenergic receptor antagonist that has been investigated for its therapeutic potential in managing cardiovascular conditions such as hypertension.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring optimal therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, detailed experimental methodologies for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound.[2] It is a white crystalline solid. The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-[1H-Inden-4(or 7)-yloxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride | [3] |

| Molecular Formula | C₁₅H₂₁NO₂·HCl | [2] |

| Molecular Weight | 283.79 g/mol | [2] |

| Appearance | Crystals from ethanol/ether | [3] |

| Melting Point | 147-148 °C | [3] |

| Solubility | Soluble in DMSO | |

| Aqueous Solubility | Experimental data not found in reviewed literature. | |

| pKa | Experimental data not found in reviewed literature. Beta-blockers typically have pKa values in the range of 7.4 to 9.7.[4][5][6] | |

| LogP (Octanol/Water) | Experimental data not found in reviewed literature. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary melting point method is a standard and widely accepted technique.

Methodology:

-

Sample Preparation: A small quantity of finely powdered this compound hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Determination: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. The saturated solution is then filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) or centrifuged to remove any undissolved particles.

-

Quantification: The concentration of this compound hydrochloride in the clear, saturated filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound hydrochloride, it indicates the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) if aqueous solubility is low, to a known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration curve. The pKa is then calculated from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution properties. The shake-flask method is the traditional approach.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation.

-

Quantification: The concentration of this compound hydrochloride in both the n-octanol and the aqueous phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathways

This compound is a non-selective β-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] This action is the primary mechanism for its antihypertensive effects.

Beta-Adrenergic Receptor Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a downstream signaling cascade. This compound hydrochloride competitively inhibits this binding.

Key Steps in the Pathway:

-

Agonist Binding: Epinephrine or norepinephrine (B1679862) binds to the β-adrenergic receptor.

-

G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility in cardiac cells.

Inhibition by this compound Hydrochloride: this compound hydrochloride, as an antagonist, binds to the β-adrenergic receptors but does not activate them, thereby preventing the binding of endogenous catecholamines and inhibiting the entire downstream signaling cascade.

Effect on the Renin-Angiotensin-Aldosterone System (RAAS)

By blocking β1-adrenergic receptors in the kidneys, this compound hydrochloride reduces the release of renin. This leads to a cascade of effects that contribute to its antihypertensive action.

Conclusion

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. KEGG DRUG: this compound hydrochloride [kegg.jp]

- 3. This compound | C15H21NO2 | CID 71955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Beta-Blocker Case The beta-blockers are a class of | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Indenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a beta-adrenergic blocker that has been investigated for the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] As a derivative of 4-indenol, its chemical structure presents a unique profile among beta-blockers.[1] This technical guide provides a comprehensive overview of the synthesis pathways of this compound and its isomers, along with a detailed summary of its chemical characterization. The information is compiled from seminal patents and scientific literature to support research and development activities in the pharmaceutical sciences.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(1H-Inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | [1] |

| Molecular Formula | C₁₅H₂₁NO₂ | [1] |

| Molar Mass | 247.338 g·mol⁻¹ | [1] |

| Melting Point | 147-148 °C (Hydrochloride salt) |

Synthesis Pathway

The synthesis of this compound has been described in several key publications and patents. Notably, this compound exists as a tautomeric mixture of the 4-oxy and 7-oxy isomers. The unambiguous synthesis of each isomer provides a clear pathway to these distinct chemical entities.

The general synthetic approach involves the reaction of an indenol isomer with epichlorohydrin (B41342), followed by reaction with isopropylamine (B41738). A detailed, step-by-step experimental protocol based on established literature is provided below.

General Synthesis of this compound Isomers

The synthesis can be visualized as a two-step process starting from the respective indenol.

Caption: General two-step synthesis pathway for this compound isomers.

Experimental Protocols

Step 1: Synthesis of 1-(Inden-4-yloxy)-2,3-epoxypropane and 1-(Inden-7-yloxy)-2,3-epoxypropane

A solution of 4-hydroxyindene (or 7-hydroxyindene) in a suitable solvent (e.g., dioxane) is treated with an aqueous solution of sodium hydroxide. To this mixture, epichlorohydrin is added dropwise with stirring at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude indenyloxy-2,3-epoxypropane intermediate. Purification can be achieved by column chromatography.

Step 2: Synthesis of 1-(1H-Inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol and 1-(1H-Inden-7-yloxy)-3-(propan-2-ylamino)propan-2-ol

The purified indenyloxy-2,3-epoxypropane from Step 1 is dissolved in a suitable solvent (e.g., ethanol), and isopropylamine is added. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified to yield the final this compound isomer. The product can be converted to its hydrochloride salt by treatment with ethereal hydrogen chloride.

Chemical Characterization

The structural elucidation and purity of this compound are confirmed through various spectroscopic and chromatographic techniques.

Spectroscopic Data

While specific, detailed spectra for this compound are not widely available in public databases, the expected characteristic signals based on its structure and data from related beta-blockers are summarized below.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the indene (B144670) ring system, the protons of the propanolamine (B44665) side chain, and the isopropyl group. Key expected shifts include:

-

Aromatic protons (indenyl group): ~6.5-7.5 ppm

-

-CH(OH)- proton: ~4.0-4.5 ppm

-

-OCH₂- protons: ~3.8-4.2 ppm

-

-NCH₂- protons: ~2.8-3.2 ppm

-

-CH(CH₃)₂ proton: ~2.5-3.0 ppm

-

-CH(CH₃)₂ protons: ~1.0-1.3 ppm

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts include:

-

Aromatic carbons: ~110-150 ppm

-

-CH(OH)- carbon: ~65-70 ppm

-

-OCH₂- carbon: ~70-75 ppm

-

-NCH₂- carbon: ~50-55 ppm

-

-CH(CH₃)₂ carbon: ~45-50 ppm

-

-CH(CH₃)₂ carbons: ~20-25 ppm

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹

-

N-H stretch (secondary amine): Moderate band around 3200-3300 cm⁻¹

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹

-

C=C stretch (aromatic): Bands around 1600 and 1450 cm⁻¹

-

C-O stretch (ether and alcohol): Strong bands in the 1000-1250 cm⁻¹ region

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propanolamine side chain, providing characteristic fragment ions that can be used for structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and its related impurities.[3]

Experimental Protocol for HPLC Analysis: [3]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the chromophore of the indene ring system (e.g., around 220-280 nm) is suitable.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Signaling Pathway and Mechanism of Action

As a beta-adrenergic blocker, this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This action modulates the downstream signaling pathways, primarily the adenylyl cyclase-cAMP pathway.

Caption: Simplified signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed synthetic pathways for its isomers and the outline of analytical methodologies offer a valuable resource for researchers and professionals in drug development. Further investigation into the specific spectroscopic data and the development of robust analytical methods are crucial for the continued exploration of this compound's therapeutic potential.

References

In Vitro Binding Affinity of Indenolol to Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol (B1671870) is a non-selective beta-adrenergic receptor antagonist that also exhibits intrinsic sympathomimetic activity.[1][2] This dual mechanism of action, combining blockade of beta-receptors with partial agonist activity, contributes to its pharmacological profile, including its antihypertensive effects and a potential for reduced side effects such as bradycardia.[2][3] Understanding the in vitro binding affinity of this compound to various adrenergic receptor subtypes is crucial for elucidating its precise mechanism of action, predicting its physiological effects, and guiding further drug development.

Data Presentation: this compound Binding Affinity

A thorough literature search did not yield specific quantitative in vitro binding affinity data (such as Kᵢ or IC₅₀ values) for this compound across various adrenergic receptor subtypes. For a comprehensive understanding of this compound's receptor interaction profile, experimental determination of these values is necessary. Below is a template table that can be used to summarize such quantitative data once obtained.

| Adrenergic Receptor Subtype | Radioligand Used | Tissue/Cell Line | Kᵢ (nM) | pKᵢ | Reference |

| β₁-adrenergic | e.g., [³H]-CGP 12177 | e.g., CHO cells expressing human β₁-AR | Data not available | Data not available | |

| β₂-adrenergic | e.g., [³H]-CGP 12177 | e.g., CHO cells expressing human β₂-AR | Data not available | Data not available | |

| α₁-adrenergic | e.g., [³H]-Prazosin | e.g., Rat cerebral cortex | Data not available | Data not available | |

| α₂-adrenergic | e.g., [³H]-Rauwolscine | e.g., Rat cerebral cortex | Data not available | Data not available |

Note: Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. pKᵢ is the negative logarithm of the Kᵢ value, with a higher pKᵢ indicating a higher binding affinity.

Experimental Protocols

The determination of in vitro binding affinity for a test compound like this compound at adrenergic receptors is typically achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor.

Key Experimental Method: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor subtype.

1. Membrane Preparation:

-

Tissue or Cell Source: Tissues endogenously expressing the target adrenergic receptor subtype (e.g., rat heart for β₁, lung for β₂) or cultured cell lines stably expressing a specific human adrenergic receptor subtype are commonly used.

-

Homogenization: The selected tissue or cells are homogenized in an ice-cold lysis buffer to break open the cell membranes.

-

Centrifugation: The homogenate undergoes differential centrifugation to isolate the cell membrane fragments, which contain the adrenergic receptors. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistent receptor amounts across experiments.

2. Competitive Binding Reaction:

-

Reaction Components: The assay is typically performed in a 96-well plate format and includes:

-

Membrane Preparation: A fixed amount of the prepared cell membranes.

-

Radioligand: A fixed concentration of a high-affinity radioligand specific for the target receptor subtype (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).

-

Unlabeled Test Compound (this compound): A range of increasing concentrations of this compound.

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Rapid Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Measurement of Radioactivity:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Total and Non-specific Binding:

-

Total Binding: Measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding: Measured in the presence of a very high concentration of a non-radiolabeled antagonist to saturate all specific binding sites.

-

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The specific binding data is plotted against the logarithm of the this compound concentration, generating a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Adrenergic Receptor Signaling Pathway

Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, they activate intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

Caption: General signaling pathway of a G-protein coupled adrenergic receptor.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. This compound, a beta-blocker with partial agonism at vascular beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on blood pressure, lower limb blood flow, adrenergic reflexes, and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Indenolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a beta-adrenergic blocker that was investigated for the treatment of hypertension in the 1980s.[1] Understanding the in vivo pharmacokinetics and metabolism of a drug candidate like this compound is fundamental for its development and for ensuring its safety and efficacy. This technical guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of this compound in vivo. Due to the limited publicly available data on this compound, this document focuses on presenting the known human pharmacokinetic parameters and outlines general experimental methodologies relevant to this class of compounds.

Pharmacokinetics of this compound

Pharmacokinetic studies in humans have provided some initial insights into the absorption, distribution, and elimination of this compound. Following oral administration, this compound exhibits a first-order absorption and elimination profile.[2]

Quantitative Human Pharmacokinetic Data

The available quantitative pharmacokinetic parameters for this compound in adult humans are summarized in the table below. These data are derived from a study involving patients with first or second-stage hypertension.[2]

| Parameter | Value | Dosage | Population | Citation |

| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 2 hours | 60 mg and 120 mg | Hypertensive Patients | [2] |

| Elimination Half-life (t1/2) | 4 hours | 60 mg and 120 mg | Hypertensive Patients | [2] |

| Accumulation | No accumulation observed in the central compartment after repeated administrations. | 60 mg and 120 mg (repeated daily doses) | Hypertensive Patients | [2] |

Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) data were not available in the reviewed literature.

Metabolism of this compound

This compound is known to be absorbed from the gastrointestinal tract and undergoes hepatic metabolism. However, specific details regarding its metabolic pathways, including the identification of metabolites and the enzymes responsible for its biotransformation (e.g., Cytochrome P450 isozymes), are not extensively documented in the available scientific literature.

Further research, potentially involving in vitro studies with liver microsomes and in vivo studies in animal models, would be necessary to elucidate the complete metabolic profile of this compound.

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are not fully described in the accessible literature. However, based on standard practices for the bioanalysis of beta-blockers, a general experimental workflow can be outlined.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a beta-blocker like this compound.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

Information regarding the specific metabolic pathways of this compound, including Phase I and Phase II reactions and the resulting metabolites, is not available in the reviewed literature. Therefore, a diagram of its signaling pathway for metabolism cannot be provided at this time.

Conclusion

The available data on the in vivo pharmacokinetics of this compound in humans indicate a relatively rapid absorption and a moderate elimination half-life, with no evidence of accumulation upon repeated dosing.[2] It is understood to be metabolized in the liver, though the specifics of its biotransformation remain to be elucidated. The lack of comprehensive preclinical and clinical pharmacokinetic data, including detailed metabolite identification and enzymatic pathways, highlights a significant gap in the understanding of this compound's disposition. Further research is warranted to fully characterize the pharmacokinetic and metabolic profile of this compound, which is essential for any future clinical development.

References

Preclinical Toxicological Profile of Indenolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a non-selective beta-adrenergic receptor antagonist that was investigated for the treatment of hypertension in the 1980s. As with any pharmaceutical compound, a thorough understanding of its toxicological profile is crucial for assessing its safety and potential for clinical use. This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound. It is important to note that while some acute toxicity data for this compound is available, specific data from subchronic, chronic, carcinogenicity, and reproductive toxicity studies are limited in the public domain. Therefore, this guide also incorporates general principles and methodologies for these toxicological assessments as outlined by regulatory bodies, and, where relevant, contextualizes the potential toxicities within the broader class of beta-adrenergic blockers.

Mechanism of Action

This compound is a beta-adrenergic antagonist, more commonly known as a beta-blocker. Its primary mechanism of action involves blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. These receptors, when stimulated by catecholamines like epinephrine (B1671497) and norepinephrine, lead to physiological responses such as increased heart rate, cardiac contractility, and blood pressure. By inhibiting these receptors, this compound reduces these cardiovascular responses. Specifically, this compound is a non-selective beta-blocker, meaning it does not exclusively target beta-1 or beta-2 adrenergic receptors. This broad inhibition results in a general decrease in sympathetic nervous system activity, leading to a lower heart rate, reduced force of cardiac contraction, and vasodilation, ultimately lowering blood pressure. Some studies have also suggested that this compound possesses intrinsic sympathomimetic activity (ISA), which may contribute to its therapeutic action.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses administered within 24 hours. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a common endpoint in these studies.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Toxic Effects |

| Rat | Oral | 2135 mg/kg | Behavioral - somnolence (general depressed activity), Vascular - regional or general arteriolar or venous dilation, Lungs, Thorax, or Respiration - respiratory stimulation |

| Mouse | Oral | 2000 mg/kg | Not specified |

| Mouse | Intravenous | 237 mg/kg | Behavioral - convulsions or effect on seizure threshold, Behavioral - excitement |

Experimental Protocol: Acute Oral Toxicity (General Guideline)

The following is a generalized protocol for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration of Doses: The substance is administered orally by gavage. A stepwise procedure is used where a group of animals (typically 3) is dosed with a starting dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 to 12 months or longer.

In general, for beta-blockers, repeated-dose toxicity studies in animals may reveal effects related to their pharmacological action, such as bradycardia and hypotension. At higher doses, off-target toxicities could emerge. The No-Observed-Adverse-Effect Level (NOAEL) is a key parameter determined from these studies, representing the highest dose at which no adverse effects are observed.

Genotoxicity

Genotoxicity assays are designed to detect if a substance can induce genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of tests is typically performed.

Specific genotoxicity data for this compound from a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus assay) are not publicly available.

Experimental Protocols for Key Genotoxicity Assays

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

This in vivo assay assesses the potential of a substance to cause chromosomal damage. Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in newly formed red blood cells (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted over the lifetime of the test animals (e.g., 2 years in rats and mice), to evaluate the potential of a substance to cause cancer.

Specific carcinogenicity data for this compound are not available in the public literature.

For the beta-blocker class, the evidence regarding carcinogenicity is mixed and often debated. Some epidemiological studies have suggested potential associations, while others have not. Preclinical carcinogenicity studies are crucial for a definitive assessment for each compound.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on fertility, pregnancy, and the development of the offspring.

Specific reproductive and developmental toxicity data for this compound are not publicly available.

As a class, some beta-blockers have been shown to cross the placenta, and their use during pregnancy requires careful consideration. Preclinical studies in animals are essential to identify any potential risks to fertility and fetal development.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies typically assesses the cardiovascular, respiratory, and central nervous systems.

Specific safety pharmacology data for this compound are not available.

Given this compound's mechanism of action as a beta-blocker, the primary effects observed in safety pharmacology studies would be expected on the cardiovascular system, including changes in heart rate, blood pressure, and cardiac contractility.

Conclusion

The available preclinical toxicological data for this compound are limited, primarily consisting of acute toxicity (LD50) values in rodents. There is a notable absence of publicly available data from subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies. While the general toxicological profile of the beta-blocker class provides some context, it is not a substitute for compound-specific data. A comprehensive assessment of the preclinical safety of this compound would require the completion of a full battery of toxicological studies according to current regulatory guidelines. The experimental protocols and workflows described in this guide provide a framework for how such studies would be conducted. Researchers and drug development professionals should be aware of these data gaps when considering any further investigation or development of this compound.

An In-depth Technical Guide to the Solubility and Stability of Indenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol is a non-selective beta-adrenergic blocker that has been investigated for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in various solvents and under different stress conditions. It includes detailed experimental protocols for the determination of these properties and presents stability data in a structured tabular format. Furthermore, this guide utilizes visualizations to illustrate experimental workflows and degradation pathways, offering a practical resource for researchers and formulation scientists.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature, some qualitative information and data for its hydrochloride salt are available.

Qualitative Solubility Profile:

This compound has been described as being soluble in dimethyl sulfoxide (B87167) (DMSO).[3] The preparation of this compound crystals from a mixture of n-hexane and ether, and its hydrochloride salt from ethanol (B145695) and ether, suggests at least moderate solubility in these organic solvents.[1]

Quantitative Solubility Data:

Due to the lack of specific quantitative solubility data for this compound in the literature, the following table is provided as a template for researchers to populate with their own experimental findings. A detailed protocol for determining solubility is provided in Section 3.1.

Table 1: Quantitative Solubility of this compound in Various Solvents at 25°C (Template)

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Reported as soluble | Data not available |

| 0.1 M HCl | Data not available | Data not available |

| Phosphate (B84403) Buffer (pH 7.4) | Data not available | Data not available |

Stability of this compound

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable pharmaceutical formulation. Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule.

A study on the degradation kinetics of this compound has provided valuable insights into its stability under acidic, basic, neutral, and oxidative conditions. The degradation of this compound was found to follow first-order kinetics. The following tables summarize the kinetic and thermodynamic parameters for the degradation of this compound under these stress conditions.

Table 2: Kinetic and Thermodynamic Parameters for the Degradation of this compound under Basic Conditions (0.001 M NaOH)

| Temperature (°C) | k (h⁻¹) | t½ (h) | t₉₀ (h) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 45 | 0.003 | 231.0 | 35.1 | 75.3 | 72.7 | 98.2 | -77.1 |

| 65 | 0.015 | 46.2 | 7.0 |

Table 3: Kinetic and Thermodynamic Parameters for the Degradation of this compound under Acidic Conditions (1 M HCl)

| Temperature (°C) | k (h⁻¹) | t½ (h) | t₉₀ (h) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 45 | 0.001 | 693.1 | 105.4 | 85.1 | 82.5 | 101.5 | -57.0 |

| 65 | 0.006 | 115.5 | 17.6 |

Table 4: Kinetic and Thermodynamic Parameters for the Degradation of this compound under Neutral Conditions (H₂O)

| Temperature (°C) | k (h⁻¹) | t½ (h) | t₉₀ (h) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 45 | 0.0003 | 2310.5 | 351.2 | 92.7 | 90.1 | 104.7 | -43.4 |

| 65 | 0.002 | 346.6 | 52.7 |

Table 5: Degradation of this compound under Oxidative Stress (3% H₂O₂) at Room Temperature

| Time (h) | % Degradation |

| 24 | ~1% |

| 48 | ~1.5% |

| 72 | ~2% |

This compound was found to be most stable under oxidative conditions and most labile under basic conditions.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory settings.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

-

This compound reference standard

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO, 0.1 M HCl, phosphate buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the validated analytical range of the quantification method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the respective solvent, taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

Caption: Workflow for Solubility Determination.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Equipment:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) detector

-

Validated stability-indicating HPLC method

Procedure:

1. Hydrolytic Degradation (Acid and Base):

- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.

- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration (e.g., 1 mg/mL). Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

2. Oxidative Degradation:

- Dissolve this compound in a solution of 3% H₂O₂ to a known concentration (e.g., 1 mg/mL). Store the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute it for HPLC analysis.

3. Thermal Degradation:

- Place a known amount of solid this compound powder in a glass vial and store it in an oven at an elevated temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

4. Photolytic Degradation:

- Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions. After the exposure period, analyze the samples by HPLC.

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

The method should be able to separate the parent drug from all degradation products.

-

Monitor the decrease in the peak area of the parent drug and the formation of any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation for each stress condition.

Caption: Forced Degradation Study Workflow.

Signaling Pathways and Degradation Mechanisms

While a specific signaling pathway directly involving this compound's therapeutic action is complex and primarily related to its beta-adrenergic blocking activity, a diagram illustrating its mechanism of action can be constructed. This compound acts as a competitive antagonist at beta-1 and beta-2 adrenergic receptors.

Caption: Mechanism of Action of this compound.

Based on the degradation kinetics study, the primary degradation pathways for this compound involve hydrolysis under acidic and basic conditions.

Caption: Simplified Degradation Pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative solubility data remains to be fully elucidated, the provided protocols offer a clear path for researchers to generate this critical information. The stability data presented herein highlights the conditions under which this compound is susceptible to degradation, with basic conditions being the most detrimental. The visualizations of experimental workflows and mechanisms of action serve as practical tools for laboratory work and conceptual understanding. Further research is warranted to fully characterize the degradation products of this compound and to establish a comprehensive pH-solubility profile, which will be invaluable for the formulation of stable and bioavailable dosage forms.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Indenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol is a non-selective β-adrenergic receptor antagonist that exhibits a unique molecular structure characterized by tautomerism and stereoisomerism.[1] This guide provides a comprehensive overview of the molecular architecture of this compound, detailing its chemical properties, tautomeric forms, and the stereochemical configurations of its isomers. Emphasis is placed on the distinct pharmacological profiles of the stereoisomers, supported by available quantitative data. Furthermore, this document outlines detailed experimental protocols for the synthesis and chiral separation of this compound enantiomers, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular Structure of this compound

This compound is a synthetic aryloxypropanolamine derivative with the chemical formula C₁₅H₂₁NO₂ and a molecular weight of approximately 247.34 g/mol .[2] Its structure incorporates an indene (B144670) moiety linked to a propanolamine (B44665) side chain via an ether linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₂ | [2] |

| Molecular Weight | 247.34 g/mol | [2] |

| IUPAC Name | 1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | [2] |

| CAS Number | 60607-68-3 | [2] |

A notable feature of this compound's structure is its existence as a tautomeric mixture of two positional isomers: the 4-indenyloxy and 7-indenyloxy derivatives.[1] The 7-indenyloxy isomer is the predominant form in the mixture.[1]

Stereoisomers of this compound

The propanolamine side chain of this compound contains a single chiral center at the C2 position of the propanol (B110389) group, giving rise to two enantiomers: (S)-Indenolol and (R)-Indenolol. As is common with β-adrenergic blockers, the pharmacological activity resides predominantly in one of the enantiomers.

Configuration and Pharmacological Activity

Table 2: General Pharmacological Properties of β-Blocker Enantiomers

| Enantiomer | General β-Blocking Activity | Other Potential Effects |

| (S)-enantiomer | High affinity for β-adrenergic receptors, responsible for the therapeutic effect. | May contribute to some side effects. |

| (R)-enantiomer | Significantly lower affinity for β-adrenergic receptors. | May possess other pharmacological activities, such as alpha-receptor blockade or effects on ion channels.[4] |

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of β-blockers is crucial for obtaining the pharmacologically active (S)-enantiomer. A general approach involves the use of a chiral precursor or a chiral catalyst. Below is a generalized protocol based on the synthesis of similar β-blockers, which can be adapted for this compound.

Logical Workflow for Enantioselective Synthesis of (S)-Indenolol

Caption: Enantioselective synthesis of (S)-Indenolol.

Methodology:

-

Preparation of Indenoxide: A mixture of 4-hydroxyindene and 7-hydroxyindene (B14261) is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding indenoxide anions.

-

Nucleophilic Substitution: The indenoxide mixture is reacted with an enantiomerically pure epoxide, such as (R)-epichlorohydrin. This reaction proceeds via an SN2 mechanism, leading to the formation of a mixture of (S)-4-indenyl glycidyl ether and (S)-7-indenyl glycidyl ether. The stereochemistry at the epoxide is inverted during this step.

-

Epoxide Ring Opening: The resulting mixture of glycidyl ethers is then treated with isopropylamine. The amine attacks the terminal carbon of the epoxide ring, opening it to form the final product, a mixture of (S)-4-indenolol and (S)-7-indenolol.

-

Purification: The final product can be purified using column chromatography.

Chiral Separation of this compound Enantiomers

For the separation of racemic this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method.

Experimental Workflow for Chiral HPLC Separation

Caption: Chiral HPLC separation of this compound enantiomers.

Methodology:

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, is commonly used for the separation of β-blocker enantiomers.[5]

-

Mobile Phase: The choice of mobile phase depends on the specific CSP and can be a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[6]

-

Detection: Ultraviolet (UV) detection is typically employed, with the wavelength set to the absorption maximum of this compound.

-

Quantification: The relative amounts of the (S)- and (R)-enantiomers can be determined by integrating the areas of their respective peaks in the chromatogram.

Spectroscopic Characterization

-

NMR Spectroscopy: In a chiral environment (e.g., using a chiral solvating agent or a chiral derivatizing agent), the NMR spectra of enantiomers will differ, allowing for their distinction and quantification.[4]

-

Mass Spectrometry: While mass spectrometry itself does not differentiate between enantiomers, it can be coupled with a chiral separation technique like chiral HPLC (LC-MS) to provide mass information for each separated enantiomer.[7]

-

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the stereochemistry of molecules and can be used to determine the absolute configuration of the enantiomers.[8]

Conclusion

This compound presents a compelling case study in the importance of understanding molecular structure and stereochemistry in drug design and development. Its existence as a tautomeric mixture of positional isomers, each with a pair of enantiomers, highlights the complexity of its pharmacological profile. The pronounced stereoselectivity of β-adrenergic receptors underscores the necessity of developing enantioselective synthetic routes or efficient chiral separation methods to isolate the therapeutically active (S)-enantiomer. Further research to quantify the specific pharmacological activities of the individual stereoisomers and tautomers of this compound would provide a more complete understanding of its structure-activity relationship and could inform the design of more selective and effective β-blockers.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Indenolol's Effect on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol (B1671870) is a non-cardioselective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.[1][2] Its antihypertensive effects are, in part, attributed to its influence on the renin-angiotensin system (RAS). This technical guide provides an in-depth analysis of this compound's mechanism of action on the RAS, summarizing available data on its effects on plasma renin activity and downstream components. Detailed experimental protocols for key assays and illustrative diagrams of the relevant physiological pathways are included to support further research and drug development efforts in this area.

Introduction: The Renin-Angiotensin System and Beta-Blockade

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion, sympathetic nervous system activation, and reduced sodium delivery to the distal tubule. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex, and increased sodium and water reabsorption.

Beta-adrenergic receptor antagonists (beta-blockers) are a class of drugs commonly used to treat hypertension. Their mechanisms of action include reducing cardiac output and inhibiting the release of renin from the kidneys. By blocking beta-1 adrenergic receptors on juxtaglomerular cells, beta-blockers suppress renin secretion, thereby attenuating the entire renin-angiotensin cascade.

Mechanism of Action of this compound on the Renin-Angiotensin System

This compound, as a non-cardioselective beta-blocker, exerts its influence on the renin-angiotensin system primarily through the blockade of beta-1 adrenergic receptors in the kidneys. This action directly inhibits the release of renin. The subsequent reduction in plasma renin activity leads to a cascade of effects:

-

Decreased Angiotensin II Formation: With less renin available to convert angiotensinogen to angiotensin I, the production of angiotensin II is diminished.

-

Reduced Aldosterone Secretion: The decline in angiotensin II levels leads to decreased stimulation of the adrenal cortex, resulting in lower aldosterone secretion.

-

Antihypertensive Effect: The combined effects of reduced angiotensin II-mediated vasoconstriction and decreased aldosterone-mediated sodium and water retention contribute significantly to this compound's overall blood pressure-lowering effect.

Quantitative Effects of this compound on the Renin-Angiotensin System

| Parameter | Expected Effect of this compound | Rationale |

| Plasma Renin Activity (PRA) | ↓ | Direct inhibition of renin release from the juxtaglomerular cells of the kidney via beta-1 adrenergic blockade. |

| Angiotensin II | ↓ | Decreased availability of renin leads to reduced conversion of angiotensinogen to angiotensin I, and subsequently less angiotensin II formation. |

| Aldosterone | ↓ | Reduced angiotensin II levels result in decreased stimulation of aldosterone synthesis and secretion from the adrenal cortex. |

Note: The magnitude of these effects can be influenced by the patient's baseline renin levels, dosage of this compound, and duration of treatment.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)